molecular formula C10H5Cl3N2O B14124791 4-(3,5-Dichlorophenoxy)-6-chloropyrimidine

4-(3,5-Dichlorophenoxy)-6-chloropyrimidine

Cat. No.: B14124791
M. Wt: 275.5 g/mol
InChI Key: SVAIQZJHJGHTOM-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenoxy)-6-chloropyrimidine is a chemical compound that features a pyrimidine ring substituted with a 3,5-dichlorophenoxy group and an additional chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenoxy)-6-chloropyrimidine typically involves the reaction of 3,5-dichlorophenol with 6-chloropyrimidine under specific conditions. The reaction may be catalyzed by bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) and carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in solvents such as DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

    Substitution Reactions: Products may include derivatives with substituted amine or thiol groups.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

4-(3,5-Dichlorophenoxy)-6-chloropyrimidine has a range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dichlorophenoxy)-6-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H5Cl3N2O

Molecular Weight

275.5 g/mol

IUPAC Name

4-chloro-6-(3,5-dichlorophenoxy)pyrimidine

InChI

InChI=1S/C10H5Cl3N2O/c11-6-1-7(12)3-8(2-6)16-10-4-9(13)14-5-15-10/h1-5H

InChI Key

SVAIQZJHJGHTOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC2=CC(=NC=N2)Cl

Origin of Product

United States

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